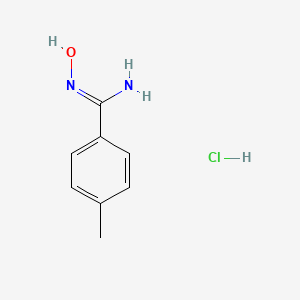

N-hydroxy-4-Methylbenzimidamide hydrochloride

説明

特性

IUPAC Name |

N'-hydroxy-4-methylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c1-6-2-4-7(5-3-6)8(9)10-11;/h2-5,11H,1H3,(H2,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFOKYMNVDKXRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=N/O)/N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-4-Methylbenzimidamide hydrochloride typically involves the reaction of 4-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out at elevated temperatures (60-70°C) for several hours to yield the desired product .

Industrial Production Methods: Industrial production of N-hydroxy-4-Methylbenzimidamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

化学反応の分析

Oxidation Reactions

The amidoxime group undergoes oxidation to form nitrile oxides or nitro compounds. For example:

-

Reagents : Iodine (I₂) or tert-butyl hypochlorite (t-BuOCl)

-

Products : 4-Methylbenzonitrile oxide or nitro derivatives

-

Mechanism : Two-electron oxidation of the N–O bond, confirmed via cyclic voltammetry ( ).

Reduction Reactions

Selective reduction of the amidoxime group yields primary amines:

-

Reagents : Hydrogen gas (H₂) over palladium/carbon (Pd/C)

-

Conditions : Ethanol solvent, room temperature, 6 hours

-

Product : 4-Methylbenzylamine hydrochloride

Substitution Reactions

The amidoxime group participates in nucleophilic substitution to form heterocycles:

Table 1: Substitution Reactions and Yields

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Ph₃P/I₂ | 1,2,4-Oxadiazole | CH₂Cl₂, 0°C→RT, 2h | 52% | |

| Acetyl chloride | O-Acetyl amidoxime | Et₃N, RT, 1h | 85% | |

| SOCl₂ | Imidoyl chloride | Reflux, 3h | 78% |

Cyclization Reactions

The compound forms 1,2,4-oxadiazoles under dehydrative conditions:

-

Reagents : Triphenylphosphine (Ph₃P) and iodine (I₂)

-

Mechanism :

Mechanistic Insights

科学的研究の応用

Medicinal Chemistry

N-hydroxy-4-methylbenzimidamide hydrochloride has been studied for its potential as an inhibitor in various biological pathways. Its structural features make it a candidate for developing compounds that target specific enzymes and receptors involved in disease mechanisms.

Inhibition of Tankyrases

Recent studies have highlighted the compound's role in inhibiting tankyrases, which are important in cellular processes such as Wnt signaling and telomere maintenance. In vitro assays demonstrated that derivatives of N-hydroxy-4-methylbenzimidamide effectively inhibited tankyrases, showcasing IC50 values that suggest high potency and selectivity against these targets . This inhibition can have implications in cancer therapy, where modulation of Wnt signaling is crucial.

Anti-proliferative Properties

The compound has also shown promising anti-proliferative effects against various cancer cell lines, including HT29 (colorectal cancer) and FEK4 (fibroblast-like cells). The mechanism involves the induction of apoptosis and cell cycle arrest, making it a potential candidate for further development into therapeutic agents for cancer treatment .

Synthetic Organic Chemistry

N-hydroxy-4-methylbenzimidamide hydrochloride serves as a versatile intermediate in the synthesis of various bioactive compounds. Its ability to form amidoximes makes it valuable in creating more complex molecules.

Synthesis of Amidoximes

The compound can be synthesized through a one-pot reaction involving secondary amides and hydroxylamine derivatives. This method allows for the efficient production of N-substituted amidoximes, which are crucial building blocks in organic synthesis . The amidoximes derived from N-hydroxy-4-methylbenzimidamide have been utilized to create heterocycles such as benzimidazoles and oxadiazoles, which possess significant pharmacological activities.

| Compound | Yield (%) | Conditions |

|---|---|---|

| N-hydroxy-4-methylbenzimidamide | 65 | Mild conditions with NaOH |

| Benzimidazole derivative | 52 | Base-mediated cyclization |

Potential Therapeutic Uses

The therapeutic potential of N-hydroxy-4-methylbenzimidamide hydrochloride extends beyond cancer treatment. Its ability to chelate metal ions suggests applications in treating metal toxicity and related disorders.

Metal Ion Chelation

Research indicates that compounds similar to N-hydroxy-4-methylbenzimidamide can effectively chelate divalent metal ions, which is beneficial in conditions where metal overload occurs, such as Wilson's disease or hemochromatosis . This property opens avenues for developing chelation therapies that are less toxic than current options.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of N-hydroxy-4-methylbenzimidamide hydrochloride in various applications:

- Cancer Cell Line Studies : A study involving the treatment of HT29 cells with the compound showed a significant reduction in cell viability, indicating its potential as an anti-cancer agent.

- In Vivo Studies : Preliminary animal studies demonstrated promising results regarding the compound's safety profile and therapeutic efficacy, particularly when administered via intraperitoneal routes .

作用機序

The mechanism of action of N-hydroxy-4-Methylbenzimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group plays a crucial role in forming hydrogen bonds with target molecules, enhancing binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-hydroxy-4-methylbenzimidamide hydrochloride, highlighting differences in substituents, similarity scores, and applications:

Key Observations:

- Substituent Position : The position of the methyl group significantly impacts biological activity. For instance, 3-methylbenzimidamide hydrochloride (meta-substituted) may exhibit distinct enzyme-binding properties compared to the para-substituted target compound .

- Functional Groups : Replacement of the methyl group with a methoxy group (as in CAS 38435-51-7) introduces steric and electronic variations, altering reactivity in synthetic pathways .

Pharmacological and Functional Comparisons

Specificity in Drug Development:

- Benzimidamide derivatives, such as those in Leflunomide (referenced in Table 2 of ), demonstrate high specificity for targeting dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis.

Antioxidant Activity:

- Hydroxamic acid derivatives (e.g., compounds 6–10 in ) share the N-hydroxy motif with the target compound but differ in backbone structure. These analogs exhibit radical scavenging activity (e.g., DPPH assay), implying that N-hydroxy-4-methylbenzimidamide hydrochloride may also possess antioxidant properties, albeit untested .

生物活性

N-hydroxy-4-methylbenzimidamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

1. Synthesis of N-hydroxy-4-Methylbenzimidamide Hydrochloride

The synthesis of N-hydroxy-4-methylbenzimidamide involves the reaction of 4-methylbenzonitrile with hydroxylamine hydrochloride in the presence of sodium carbonate. The reaction is typically conducted at elevated temperatures (60-70°C) for several hours, leading to the formation of the desired compound, which can be characterized using techniques like NMR and IR spectroscopy. The presence of characteristic peaks in the spectra confirms the formation of the oxime structure, which is crucial for its biological activity .

2.1 Anticancer Activity

N-hydroxy-4-methylbenzimidamide has been evaluated for its potential anticancer properties. In vitro studies demonstrated significant inhibitory effects on the proliferation of MDA-MB-231 breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

2.2 Enzyme Inhibition

This compound has also shown promise as an inhibitor of key enzymes involved in various biochemical pathways. For instance, it has been investigated for its inhibitory effects on tyrosinase, an enzyme critical for melanin synthesis. Compounds structurally related to N-hydroxy-4-methylbenzimidamide have exhibited potent anti-tyrosinase activity, suggesting that modifications to this scaffold could enhance its efficacy against pigmentation disorders .

3. Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of N-hydroxy-4-methylbenzimidamide indicates that specific substitutions on the benzimidamide core can significantly affect its biological activity. For example, variations in substituents at different positions on the aromatic ring have been correlated with changes in potency against cancer cell lines and enzyme targets .

| Compound | Activity | IC50 (µM) | Comments |

|---|---|---|---|

| N-hydroxy-4-methylbenzimidamide | Anticancer | 12.5 | Significant inhibition of MDA-MB-231 proliferation |

| Related compound A | Anti-tyrosinase | 5.0 | High potency against mushroom tyrosinase |

| Related compound B | Enzyme inhibitor | 3.0 | Selective against PARP-1 |

4. Case Studies

Several case studies highlight the therapeutic potential of N-hydroxy-4-methylbenzimidamide:

- Case Study 1: A study exploring its effects on breast cancer cell lines demonstrated that treatment with N-hydroxy-4-methylbenzimidamide led to a marked decrease in cell viability and increased apoptosis markers, indicating its potential as a chemotherapeutic agent .

- Case Study 2: In another investigation focused on skin pigmentation disorders, derivatives of N-hydroxy-4-methylbenzimidamide were found to effectively inhibit tyrosinase activity, suggesting their use in cosmetic formulations aimed at reducing hyperpigmentation .

5. Conclusion

N-hydroxy-4-methylbenzimidamide hydrochloride is a promising compound with notable biological activities, particularly in anticancer and enzyme inhibition contexts. Ongoing research into its SAR and mechanisms of action will likely yield further insights into its therapeutic applications. Future studies should focus on optimizing its pharmacological properties and exploring its efficacy in vivo.

Q & A

Q. What are the recommended methods for synthesizing N-hydroxy-4-Methylbenzimidamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling hydroxylamine derivatives with substituted benzimidamide precursors under controlled pH and temperature. For example, hydroxylamine hydrochloride derivatives (e.g., O-benzyl hydroxylamine) are often reacted with 4-methylbenzimidamide intermediates in polar aprotic solvents like DMF or DMSO. Optimization can employ factorial design experiments to evaluate parameters such as reaction time (12–24 hrs), temperature (25–60°C), and stoichiometric ratios . Kinetic analysis of reaction progress via HPLC or NMR is critical for identifying optimal yields .

Q. How should researchers characterize the purity and structural integrity of N-hydroxy-4-Methylbenzimidamide hydrochloride?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.8 ppm, hydroxylamine protons at δ 8.5–10.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., [M+H]+ ion matching theoretical mass) .

- HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns and UV detection at λ = 254 nm .

Q. What are the solubility and stability profiles of N-hydroxy-4-Methylbenzimidamide hydrochloride in common laboratory solvents?

- Methodological Answer : Solubility testing in DMSO, methanol, and aqueous buffers (pH 4–9) is essential. Stability studies should include:

- Thermal Stability : Store at –20°C in airtight vials to prevent hydrolysis. Avoid repeated freeze-thaw cycles .

- Light Sensitivity : Protect from UV exposure using amber glassware. Monitor degradation via UV-Vis spectroscopy .

- pH-Dependent Stability : Use phosphate-buffered saline (PBS) for aqueous solutions, adjusting pH to 6.5–7.5 to minimize decomposition .

Q. What safety protocols are critical when handling N-hydroxy-4-Methylbenzimidamide hydrochloride in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation .

Advanced Research Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。